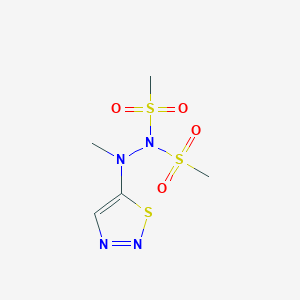
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide, also known as EPPQ, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide exerts its anti-cancer effects by targeting the enzyme topoisomerase IIα, which is involved in DNA replication and repair. N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide binds to topoisomerase IIα and prevents it from functioning properly, leading to DNA damage and cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide has also been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide in lab experiments is its specificity for topoisomerase IIα, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide is its potential toxicity, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide. One area of interest is the development of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide derivatives with improved efficacy and lower toxicity. Another area of research is the investigation of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide's potential as a treatment for other diseases, such as neurological disorders and infectious diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide and its potential as a therapeutic agent.
Synthesemethoden
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can be synthesized using a multi-step process that involves the reaction of 8-chloroquinoline with 3-(1-ethylpiperidin-3-yl)prop-2-en-1-one in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is its use as a potential treatment for cancer. Studies have shown that N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
N-(1-ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-19(24)23(18-11-7-13-22(4-2)15-18)14-17-9-5-8-16-10-6-12-21-20(16)17/h3,5-6,8-10,12,18H,1,4,7,11,13-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPHGTNIIJHMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)N(CC2=CC=CC3=C2N=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Ethylpiperidin-3-yl)-N-(quinolin-8-ylmethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-3-[2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one](/img/structure/B2732772.png)




![methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2732782.png)


![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)

![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)